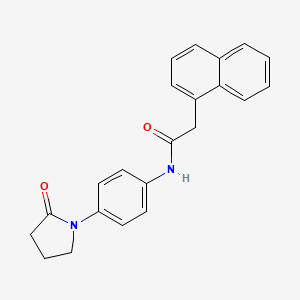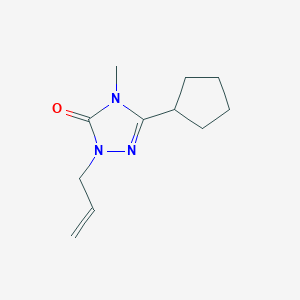
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide is a synthetic molecule that appears to be designed for pharmacological purposes. It is not directly mentioned in the provided papers, but its structure suggests it could be related to the compounds studied for their potential as treatments for overactive detrusor, which is a condition characterized by involuntary bladder contractions leading to urinary incontinence.
Synthesis Analysis
The synthesis of related compounds, such as N-(4-amino-2-butynyl)acetamides, has been explored in the context of developing treatments for overactive detrusor. These compounds were synthesized and examined for their inhibitory activity on detrusor contraction and for their anticholinergic side effects, which are measured by mydriatic activity. The synthesis process likely involves the formation of an acetamide derivative by coupling an appropriate amine with an acyl chloride or anhydride under controlled conditions to yield the desired acetamide functionality .
Molecular Structure Analysis
While the exact molecular structure of N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide is not provided, we can infer from related compounds that it may exhibit certain structural features conducive to biological activity. For instance, the presence of a dimethylamino group could suggest potential interaction with biological receptors, and the indolyl moiety might contribute to the molecule's binding affinity or specificity. The molecular structure of related compounds, such as N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide, shows planarity and intramolecular hydrogen bonding, which could be indicative of the molecule's conformational stability and potential intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide would be influenced by its functional groups. The acetamide moiety is typically stable under physiological conditions but could undergo hydrolysis under more extreme conditions. The presence of a butynyl group suggests potential reactivity in alkyne chemistry, such as cycloaddition reactions or hydrogenation. The indole ring could participate in electrophilic substitution reactions, given its aromatic nature .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported, but based on the structure, one could predict that it would have moderate solubility in organic solvents and possibly in aqueous solutions at certain pH levels due to the presence of the dimethylamino group. The compound's melting point, boiling point, and stability would depend on the intermolecular forces present, such as hydrogen bonding or pi-pi interactions, which are common in aromatic compounds. The planarity observed in related molecules could also affect the compound's crystallinity and solid-state properties .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research in this area often involves the synthesis and characterization of complex organic compounds, such as indole derivatives, which are structurally related to N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide. For example, a study by Rádl et al. (2008) developed a new methodology for preparing indole derivatives bearing a 2-(dialkylamino)-ethyl substituent at the 3-position, which is relevant to the synthesis of complex molecules like rizatriptan. This work highlights the utility of radical cyclization in synthesizing compounds with potential pharmacological applications (Rádl et al., 2008).
Analytical and Environmental Applications
Another aspect of research involves the development of probes or methods for detecting or quantifying certain chemicals. For instance, Houdier et al. (2000) described the use of a fluorescent probe for the sensitive detection of carbonyl compounds in water samples. This research showcases the application of organic compounds in environmental monitoring and analytical chemistry, demonstrating the broader utility of chemically complex molecules in scientific research (Houdier et al., 2000).
Pharmacological and Biological Research
Compounds similar to N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide are also explored for their pharmacological properties. For example, the study of indole derivatives for their potential as nonsteroidal cardiotonics showcases the exploration of such compounds in medical research, where chemical modifications can lead to significant biological activities (Lee et al., 1995).
Propriétés
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-18(2)11-6-5-10-17-16(20)13-19-12-9-14-7-3-4-8-15(14)19/h3-4,7-9,12H,10-11,13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHKBBFFAMDUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)CN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile](/img/structure/B2517476.png)

![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)

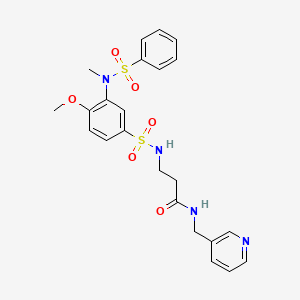

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)
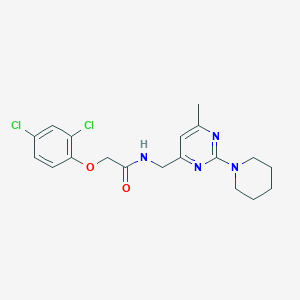
![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)
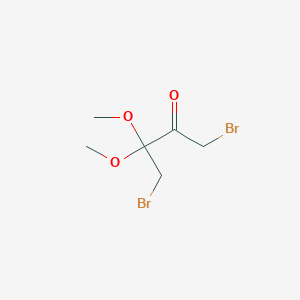
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)
